5-nitro-6-(trifluoromethyl)-1H-indole
Overview
Description
5-nitro-6-(trifluoromethyl)-1H-indole: is a synthetic organic compound characterized by the presence of a nitro group at the 5-position and a trifluoromethyl group at the 6-position on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-6-(trifluoromethyl)-1H-indole typically involves the nitration of 6-(trifluoromethyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-nitro-6-(trifluoromethyl)-1H-indole can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of 5-amino-6-(trifluoromethyl)-1H-indole.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-nitro-6-(trifluoromethyl)-1H-indole is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the materials science field, this compound can be used in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-nitro-6-(trifluoromethyl)-1H-indole and its derivatives depends on the specific biological target and the nature of the substituents. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
- 5-nitro-6-(trifluoromethoxy)-1H-indole
- 5-nitro-6-(trifluoromethyl)quinoline
- 5-nitro-6-(trifluoromethyl)benzimidazole
Comparison: Compared to similar compounds, 5-nitro-6-(trifluoromethyl)-1H-indole is unique due to the presence of both a nitro group and a trifluoromethyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-nitro-6-(trifluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14(15)16/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVSQSQWFUXBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288242 | |
Record name | 5-Nitro-6-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186405-05-9 | |
Record name | 5-Nitro-6-(trifluoromethyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-6-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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